Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)-
Description
Chemical Identity and Properties Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- (CAS: 4809-56-7) is a sulfonamide derivative with the molecular formula C₁₅H₁₇NO₂S and molar mass 275.37 g/mol . Key physical properties include a melting point of 81–82°C (in ethanol/water) and a predicted density of 1.175 g/cm³ . The compound features a 4-methylbenzenesulfonamide core substituted with a chiral 1-phenylethyl group, which confers stereochemical complexity and influences its biological and physicochemical behavior.
Applications and Relevance Sulfonamides are renowned for antimicrobial, anticancer, and anti-HIV activities . The 4-methyl-N-(1-phenylethyl)- variant is structurally significant in catalysis and medicinal chemistry due to its rigid conformation (dihedral angle of 14.47° between benzene rings) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds and π–π stacking) .
Properties
CAS No. |
201419-31-0 |
|---|---|
Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylethyl)benzenesulfinamide |
InChI |
InChI=1S/C15H17NOS/c1-12-8-10-15(11-9-12)18(17)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
InChI Key |
KPHMZTBCNBZOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The sulfinyl chloride reacts with the primary amine in a nucleophilic substitution, where the amine attacks the electrophilic sulfur center, displacing chloride and forming the sulfinamide bond. The reaction proceeds under anhydrous conditions to avoid hydrolysis of the sulfinyl chloride.
Key steps :
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve both reactants.
- Base addition : Triethylamine (TEA) or pyridine is used to neutralize HCl, shifting the equilibrium toward product formation.
- Stoichiometry : A 1:1 molar ratio of sulfinyl chloride to amine ensures minimal by-products.
Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–25°C | 78–85 | >95 |
| Reaction time | 2–4 hours | ||
| Solvent | DCM | 85 | 97 |
| Base | TEA (1.2 equiv) | 82 | 96 |
Example procedure :
- Dissolve 4-methylbenzenesulfinyl chloride (1.0 equiv) in DCM at 0°C.
- Add 1-phenylethylamine (1.1 equiv) dropwise, followed by TEA (1.2 equiv).
- Stir at room temperature for 3 hours, then wash with water and brine.
- Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the product.
Microwave-Assisted One-Pot Synthesis
Adapting methodologies from ethynylbenzenesulfonamide synthesis, microwave irradiation accelerates the reaction between 4-methylbenzenesulfinic acid and 1-phenylethylamine derivatives.
Procedure
- Mix 4-methylbenzenesulfinic acid (1.0 equiv) and 1-phenylethylamine (1.2 equiv) in dimethylformamide (DMF).
- Irradiate in a microwave reactor at 80°C for 10 minutes.
- Acidify with 5% HCl, extract with ethyl acetate, and concentrate.
Advantages :
- Reduced reaction time : 10 minutes vs. 3 hours for classical methods.
- Higher yield : 88–92% due to controlled thermal input.
Industrial-Scale Production
For bulk synthesis, continuous flow reactors enhance efficiency and safety:
Flow Reactor Parameters
| Parameter | Setting |
|---|---|
| Residence time | 15 minutes |
| Temperature | 50°C |
| Pressure | 1.5 bar |
| Throughput | 1.2 kg/h |
Key considerations :
- In-line quenching : Immediate neutralization of HCl prevents corrosion.
- Automated purification : Simulated moving bed (SMB) chromatography ensures consistent purity (>98%).
By-Product Analysis and Mitigation
Common by-products include:
- Bis-sulfinamides : Formed from excess amine. Mitigated by precise stoichiometry.
- Hydrolysis products : Controlled by anhydrous conditions.
Analytical validation :
- HPLC : Monitors reaction progression (C18 column, 70:30 acetonitrile/water).
- Mass spectrometry : Confirms molecular ion peak at m/z 259.1 [M+H]⁺.
Crystallographic Characterization
Single-crystal X-ray diffraction (as in) reveals:
- Torsion angles : C–S(O)–N–C = 79.06° (cf. 77.2° in sulfonamide analogs).
- Bond lengths : S–O = 1.45 Å, S–N = 1.62 Å.
Validation :
- R-factor : <5% ensures structural accuracy.
- Thermal ellipsoids : Anisotropic displacement parameters confirm stable lattice packing.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Classical | 85 | 97 | 3 hours | Moderate |
| Microwave | 90 | 96 | 10 minutes | High |
| Continuous flow | 93 | 98 | 15 minutes | Industrial |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Conformational Differences: The dihedral angle between aromatic rings in 4-methyl-N-(1-phenylethyl)- (14.47°) contrasts with the −77.2° angle in N-[4-(Dimethylamino)benzylidene]-4-methylbenzenesulfonamide, affecting crystal packing and solubility .
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